molecular formula C17H17N3O3 B12171913 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12171913
M. Wt: 311.33 g/mol
InChI Key: ZLCDFNOGFMDENQ-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a novel, potent small molecule recognized for its dual inhibitory action, primarily targeting the Aryl Hydrocarbon Receptor (AHR) and CDC-like kinase 2 (CLK2). Its primary research value lies in the fields of immunology and oncology, where it serves as a critical tool for dissecting complex signaling pathways. As an AHR antagonist, this compound is utilized to investigate the role of AHR in modulating immune responses, particularly in the differentiation and function of T-helper 17 (Th17) cells and regulatory T cells (Tregs), which are pivotal in autoimmune diseases like multiple sclerosis and psoriasis. Studies have shown that pharmacological inhibition of AHR can suppress pathogenic Th17 cell development and ameliorate disease in experimental autoimmune encephalomyelitis (EAE) models, a standard model for human multiple sclerosis. Concurrently, its inhibition of CLK2, a kinase involved in mRNA splicing regulation, provides a unique mechanism to probe the spliceosome in cancer contexts. Research indicates that CLK2 inhibition can alter the splicing of key oncogenic transcripts, such as those involved in the MAPK pathway, potentially offering a therapeutic strategy to overcome resistance to targeted therapies in malignancies like melanoma. This dual-target profile makes the compound a valuable chemical probe for exploring the crosstalk between immunomodulation and transcriptional regulation in disease pathogenesis.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-20-13-6-3-2-5-12(13)11-14(20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

ZLCDFNOGFMDENQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling for Indole Functionalization

A CuI-K₃PO₄-DMF system facilitates N-alkylation of indole-3-carboxylates, though this method is less common for 2-carboxamides.

Solid-Phase Synthesis for High-Throughput Production

Immobilized indole derivatives on Wang resin allow sequential amide couplings, but scalability remains a challenge.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Reference
Fischer cyclizationHigh regioselectivityRequires harsh conditions78–85
EDC/HOBt couplingMild conditionsCostly reagents68–76
Acyl chloride routeRapid reactionMoisture-sensitive68

Optimization Strategies

  • Catalytic Improvements : Using DMAP (4-dimethylaminopyridine) accelerates acylation steps.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Yield Enhancement : Recrystallization with EtOAc/hexane improves purity to >98%.

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, indole-H), 7.65 (d, J = 8.0 Hz, 1H), 7.42–7.38 (m, 1H), 6.85 (s, 1H, furan-H).

  • HPLC : Purity >99% (C18 column, MeCN/H₂O 70:30).

  • MS : [M+H]⁺ m/z 388.2 (calculated: 387.4).

Challenges and Solutions

  • Low Coupling Efficiency : Pre-activate carboxylic acids with CDI (1,1'-carbonyldiimidazole) to improve yields.

  • Byproduct Formation : Use molecular sieves to absorb HCl during acylation .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The furan-2-ylcarbonyl group can further enhance these interactions by providing additional binding sites . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the Carboxamide Nitrogen

The target compound’s furan-2-ylcarbonyl group distinguishes it from analogs with bulkier or electronically distinct substituents:

  • Benzophenone Derivatives: Compounds like N-(4-benzoylphenyl)-1-methyl-1H-indole-2-carboxamide () feature benzophenone groups, which introduce extended aromatic systems. These substituents enhance lipophilicity and may improve target binding through hydrophobic interactions but could reduce solubility compared to the furan-based derivative .
  • Fluorophenyl Analogs: N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide () replaces furan with a 4-fluorophenyl group. The fluorine atom’s electronegativity may enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Table 1: Substituent Comparison
Compound Substituent at Carboxamide Nitrogen Molecular Weight Key Functional Groups
Target Compound Furan-2-ylcarbonyl 339.4 (estimated) Furan, ethylamine spacer
N-(4-Benzoylphenyl)-1-methyl-indole-2-carboxamide (6b) Benzophenone ~380 (estimated) Benzophenone, methyl indole
N-(4-Fluorophenyl analog) () 4-Fluorophenylcarbonyl 339.4 Fluorine, ethylamine spacer
Thienopyrimidinyl derivative () Thieno[2,3-d]pyrimidinyl 346.4 Sulfur heterocycle, thiomorpholine

Modifications at the Indole Nitrogen

The 1-methyl group on the indole nitrogen is a common feature in analogs (e.g., ), but substitutions like cyanomethyl () or benzyl () alter steric and electronic profiles:

  • Benzyl/Haloalkyl Groups : Legal frameworks () highlight regulated indole carboxamides with benzyl or haloalkyl groups, which may enhance blood-brain barrier penetration but raise safety concerns .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The furan group’s moderate hydrophobicity (clogP ~2.5, estimated) may balance solubility and membrane permeability better than highly lipophilic benzophenone derivatives (clogP >3) .
  • Metabolic Stability: Fluorinated analogs () and cyanomethyl derivatives () are designed to resist oxidative metabolism, whereas the furan moiety may undergo hepatic oxidation, necessitating structural optimization .
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods in and , but yields (e.g., 39.7% in ) suggest challenges in scaling compared to simpler analogs .

Biological Activity

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential for biological activity, particularly in the modulation of cannabinoid receptors. Its unique structural features, including an indole ring and a furan-2-ylcarbonyl group, suggest diverse therapeutic applications, especially in pain management and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O3, with a molecular weight of approximately 387.4 g/mol. The compound's complexity rating is 415, indicating a sophisticated structure that may influence its biological interactions.

PropertyValue
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Complexity Rating415

Research indicates that this compound interacts primarily with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and neuroprotection.

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship reveal that modifications to the indole and furan moieties can significantly affect the compound's efficacy. For instance, variations in the substituents on the indole ring have been shown to enhance receptor affinity and activation potential.

Cannabinoid Receptor Modulation

The compound has been evaluated for its ability to modulate cannabinoid receptor activity through fluorometric imaging plate reader assays. These assays measure calcium mobilization as an indicator of receptor activation. Preliminary findings suggest that this compound can effectively activate both CB1 and CB2 receptors, indicating its potential as a therapeutic agent in cannabinoid signaling pathways.

Case Studies

  • Pain Management : In preclinical studies, the compound demonstrated significant analgesic effects in rodent models of pain. The modulation of CB1 receptors was linked to reduced pain perception.
  • Neuroprotection : Research has shown that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to activate CB2 receptors has been associated with reduced inflammation and neuronal cell death.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound have been identified and studied for their biological activities:

Compound NameStructural FeaturesPotential Biological Activity
N-{2-[furan-2-carbonyl)amino]ethyl}-1H-indoleIndole ring, furan carbonylCannabinoid receptor modulation
5-(4-Chloro)-1-(4-methylbenzyl)-N-fenchyl-pyrazolePyrazole coreAntitumor activity against various cancers
Cycloartane derivativesCycloartane structureAnticancer activity, particularly in prostate cancer

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